(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
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Overview
Description
®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromophenyl group attached to a trifluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with trifluoroethylamine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the process often requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 4-bromophenylethane or 4-bromophenylmethanol.
Substitution: Formation of 4-methoxyphenyl or 4-tert-butylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is investigated for its potential therapeutic effects. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, including inhibition or activation of target pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- Para-Bromoamphetamine
- Bromantane
- Bromfenac
Uniqueness
Compared to similar compounds, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine stands out due to its trifluoromethyl group, which imparts unique chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCCCNTJRQNCF-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463855 |
Source
|
Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843608-53-7 |
Source
|
Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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